{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Overview
Description
{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group, an imidazolidinone ring, and an acetic acid moiety
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound. These could include various enzymes, receptors, or other proteins within the cell. The compound might inhibit or activate these targets, leading to changes in cellular function .
The compound’s effects on biochemical pathways would also depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors that could affect pharmacokinetics include the compound’s chemical properties, the route of administration, and the patient’s physiological characteristics .
The compound’s action could result in various molecular and cellular effects, depending on its targets and mechanism of action. These might include changes in gene expression, protein activity, cell signaling, or cell growth and survival .
Environmental factors, such as temperature, pH, and the presence of other compounds, could influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the fluorophenyl ethyl intermediate. This intermediate is then reacted with an imidazolidinone derivative under controlled conditions to form the final product. Common reagents used in these reactions include fluorobenzene derivatives, ethylating agents, and imidazolidinone precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the presence of a suitable base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound also contains a fluorinated aromatic ring and is used in similar applications.
3-Methoxyphenylboronic acid: Another compound with a substituted aromatic ring, used in organic synthesis and medicinal chemistry.
Uniqueness
{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity, while the imidazolidinone ring provides stability and versatility in chemical reactions.
Properties
IUPAC Name |
2-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)4-5-16-12(19)10(7-11(17)18)15-13(16)20/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZBLILGYLLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164263 | |
Record name | 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173083-44-6 | |
Record name | 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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